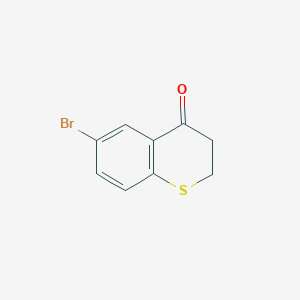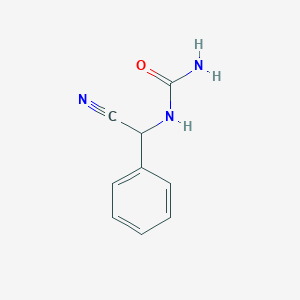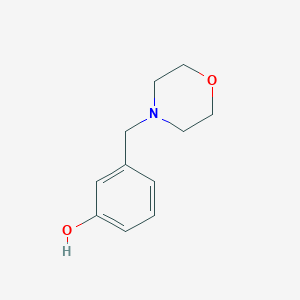
3-(4-Morfolinilmetil)fenol
Descripción general
Descripción
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Síntesis de sondas fluorescentes para células madre/progenitoras neurales
3-(4-Morfolinilmetil)fenol: se utiliza como un reactivo de Grignard en la síntesis de sondas químicas fluorescentes. Estas sondas, como 6-((2-(2-cloroacetamido)etil)(metil)amino)-9-(3-(morfolinometil)fenil)-3H-xanthen-3-iminium (CDy5), son cruciales para la obtención de imágenes de células madre/progenitoras neurales (NSPCs). Esta aplicación es vital para comprender el comportamiento y el desarrollo de las NSPCs en la investigación neurocientífica .
Oxidación directa para preparar compuestos fenólicos
Este compuesto sirve como material de partida para la preparación de compuestos fenólicos mediante oxidación directa utilizando aire comprimido. El proceso es significativo en el campo de la química orgánica, donde los compuestos fenólicos son esenciales para diversas vías sintéticas .
Reacciones de Grignard
Como un reactivo de Grignard, This compound participa en reacciones de Grignard, que son fundamentales para la formación de enlaces carbono-carbono. Esta aplicación es una piedra angular en la síntesis de una amplia gama de compuestos orgánicos, incluidos productos farmacéuticos y polímeros .
Catalizador en reacciones de desmetilación
El compuesto se puede utilizar junto con catalizadores como bromuro de hidrógeno y tribromuro de boro para reacciones de desmetilación. Estas reacciones son cruciales para la síntesis de m-ariloxi fenoles, que tienen diversas aplicaciones en química medicinal y ciencia de materiales .
Síntesis de compuestos bioquímicos
También se utiliza en la síntesis de compuestos bioquímicos que tienen posibles aplicaciones terapéuticas. Por ejemplo, los derivados de This compound podrían utilizarse en los procesos de descubrimiento y desarrollo de fármacos .
Aplicaciones en ciencia de materiales
En la ciencia de materiales, este compuesto se puede utilizar para crear materiales novedosos con propiedades específicas, como conductividad mejorada o biocompatibilidad. Esto es particularmente relevante en el desarrollo de nuevos tipos de polímeros o revestimientos .
Mecanismo De Acción
Target of Action
It is known to be used as a reagent in the synthesis of certain compounds , suggesting that its targets could be specific chemical structures or functional groups within these compounds.
Mode of Action
The mode of action of 3-(4-Morpholinylmethyl)phenol involves its interaction with its targets to facilitate chemical reactions. As a Grignard reagent, it can participate in Grignard reactions, which are a common method for forming carbon-carbon bonds .
Biochemical Pathways
It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3h-xanthen-3-iminium (cdy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (nspcs) . This suggests that it may play a role in biochemical pathways related to fluorescence and cellular imaging.
Result of Action
The result of the action of 3-(4-Morpholinylmethyl)phenol is the formation of new compounds through its role as a reagent in chemical reactions . For example, it is used in the synthesis of CDy5, a fluorescent chemical probe .
Action Environment
The action of 3-(4-Morpholinylmethyl)phenol, like other Grignard reagents, is influenced by environmental factors such as temperature and the presence of water or certain functional groups . These factors can affect the stability of the Grignard reagent and the efficacy of the reactions it participates in.
Safety and Hazards
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87476-73-1 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
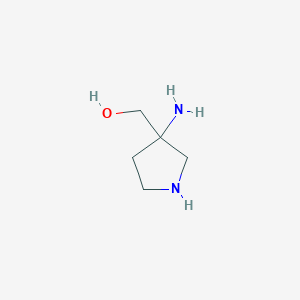

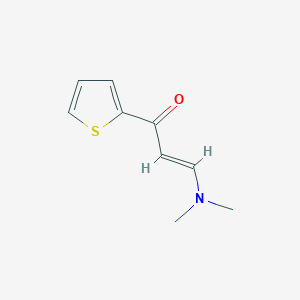


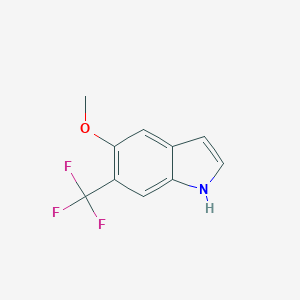


![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
